2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H7F4NO2 and a molecular weight of 237.15 g/mol . It is characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide has several applications in scientific research:
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups contribute to its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its application .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A closely related compound with a methoxy group instead of a fluoro-methoxyphenyl group.
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: Another analog with a fluorophenyl group.
Properties
Molecular Formula |
C9H7F4NO2 |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H7F4NO2/c1-16-7-3-2-5(4-6(7)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
SSPJBJNXEPAUKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
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